molecular formula C12H14N2O2 B2513831 3-(2-Aminoethyl)-5-methyl-1H-indole-2-carboxylic acid CAS No. 104510-00-1

3-(2-Aminoethyl)-5-methyl-1H-indole-2-carboxylic acid

Cat. No. B2513831
M. Wt: 218.256
InChI Key: NTLCAYJXMCPSMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Aminoethyl)-5-methyl-1H-indole-2-carboxylic acid, also known as tryptophan methyl ester, is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. This compound is a derivative of tryptophan, an essential amino acid that is required for protein synthesis in the human body. Tryptophan methyl ester has been synthesized using different methods, and its mechanism of action has been studied extensively.

Scientific Research Applications

Novel Research Tools in Biochemistry

3-(2-Aminoethyl)-5-methyl-1H-indole-2-carboxylic acid and its derivatives are utilized as innovative research tools. For instance, aminoethyl-substituted indole-3-acetic acids are crucial for creating tagged and carrier-linked forms of indole-3-acetic acid. These derivatives facilitate the synthesis of conjugates with biochemical tags or biocompatible molecular probes, offering new avenues in biochemical research. Notably, such derivatives can be linked to proteins like bovine serum albumin and biotin, even without prior protection of their carboxyl groups, enhancing the scope of their applicability in biochemistry and molecular biology (Ilić et al., 2005).

Synthesis of Complex Molecular Structures

3-(2-Aminoethyl)-5-methyl-1H-indole-2-carboxylic acid plays a pivotal role in the synthesis of complex molecular structures. For example, it is instrumental in creating indole-benzimidazole derivatives, offering a versatile foundation for various synthetic pathways. These derivatives have significant implications in medicinal chemistry and drug design, providing foundational structures for potential therapeutic agents (Wang et al., 2016).

Molecular Docking and Drug Design

The compound's derivatives are essential in molecular docking studies, a computational approach used in drug design to predict the interaction between a molecule and a target protein. Such studies are crucial in understanding the biological activity of compounds and in designing molecules with desired biological properties (Reddy et al., 2022).

properties

IUPAC Name

3-(2-aminoethyl)-5-methyl-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-7-2-3-10-9(6-7)8(4-5-13)11(14-10)12(15)16/h2-3,6,14H,4-5,13H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTLCAYJXMCPSMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2CCN)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Aminoethyl)-5-methyl-1H-indole-2-carboxylic acid

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